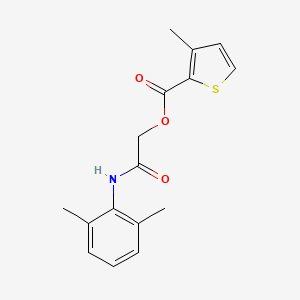

2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-10-5-4-6-11(2)14(10)17-13(18)9-20-16(19)15-12(3)7-8-21-15/h4-8H,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGVDBYNBAFJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=C(C=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 2,6-dimethylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 3-methylthiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dimethylanilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a probe to investigate biochemical pathways and molecular interactions.

Medicine

In medicine, 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Denatonium Benzoate (CAS 3734-33-6)

Structural Similarities and Differences :

- Shared Features: Both compounds contain the 2-((2,6-dimethylphenyl)amino)-2-oxoethyl group, which is critical for intermolecular interactions (e.g., hydrogen bonding) .

- Key Differences :

- Ester Group : Denatonium benzoate incorporates a benzoate anion, while the target compound uses a 3-methylthiophene-2-carboxylate ester.

- Quaternary Ammonium Center : Denatonium benzoate includes a benzyl-diethylammonium group, making it a salt, whereas the target compound lacks this ionic feature.

Table 1: Structural and Functional Comparison

Strobilurin Fungicides (e.g., Azoxystrobin, Pyraclostrobin)

Structural Parallels :

- Strobilurins (e.g., azoxystrobin, pyraclostrobin) share a methoxyacrylate or methoxyimino backbone, which is functionally analogous to the thiophene carboxylate group in the target compound. Both classes likely target fungal respiration by inhibiting complex III (Qo site) .

Divergences :

- Backbone Flexibility : Strobilurins often include a β-methoxyacrylate group linked to aromatic rings, whereas the target compound’s rigidity arises from the thiophene ring and 2,6-dimethylphenyl group.

- Bioactivity Spectrum : Strobilurins are broad-spectrum fungicides, while the target compound’s efficacy remains unverified but could be narrower due to steric effects from the 2,6-dimethyl substitution .

Table 2: Comparison with Strobilurin Fungicides

Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

Structural Contrast :

- Sulfonylureas (e.g., metsulfuron-methyl ) feature a sulfonylurea bridge and triazine ring, targeting acetolactate synthase (ALS) in plants. The target compound lacks this bridge but shares ester linkages .

- Bioactivity : Sulfonylureas inhibit plant growth, whereas the target compound’s thiophene group may confer antifungal properties.

Research Findings and Hypotheses

- Denatonium Benzoate : Demonstrated bitter taste threshold at 10 ppm, driven by its quaternary ammonium structure . The target compound’s absence of ionic groups suggests divergent sensory or biological effects.

- Agrochemical Potential: Thiophene derivatives are prevalent in fungicides (e.g., picoxystrobin). The 3-methylthiophene-2-carboxylate group in the target compound may enhance membrane permeability in fungi .

Biological Activity

The compound 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and structural data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₂H₁₅N₁O₃S

- Molecular Weight : 221.25 g/mol

- CAS Number : 2903-46-0

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Melting Point | 173 °C (dec.) |

| Solubility | High |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Biological Activities

Thiophene derivatives, including the compound , are known for a range of biological activities. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of various thiophene compounds, revealing that some derivatives effectively inhibited bacterial growth at concentrations as low as 375 g ai/ha . The specific activity of 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate remains to be fully elucidated, but its structural similarities to known active compounds suggest potential efficacy.

Anti-inflammatory Effects

Thiophene compounds have also been linked to anti-inflammatory activity. Studies have shown that certain thiophenes can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation . The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways.

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity exhibited by some thiophene derivatives. Compounds with similar structural motifs have demonstrated effectiveness in reducing seizure activity in animal models . This suggests that 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate may warrant investigation for similar effects.

Case Studies and Research Findings

- Synthesis and Characterization : A detailed synthesis pathway for related thiophenes has been documented, showcasing the importance of structural modifications in enhancing biological activity. For instance, modifications at the thiophene ring can significantly influence pharmacological profiles .

- Crystal Structure Analysis : The crystal structure of related compounds has revealed insights into molecular interactions that may contribute to biological activity. For example, intramolecular hydrogen bonding patterns observed in related thiophenes enhance stability and potentially bioactivity .

- Comparative Studies : Comparative analyses with other thiophene derivatives have highlighted the unique properties of 2-((2,6-Dimethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate , suggesting that its specific substitutions may lead to enhanced or novel biological activities not seen in other compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.